molecular formula C19H19N5O2S B2384249 N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 883963-81-3

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

Cat. No.: B2384249
CAS No.: 883963-81-3
M. Wt: 381.45
InChI Key: XOLNTERWFCLNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions . The A2B receptor is expressed in human microvascular endothelial cells and plays a significant role in regulating angiogenic factors .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By blocking this receptor, it can inhibit the activation of downstream signaling pathways that are triggered by the binding of adenosine to the A2B receptor .

Biochemical Pathways

The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing this receptor, N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide can potentially inhibit angiogenesis, which is a major mechanism for tumor growth regulation .

Result of Action

The antagonism of the A2B receptor by this compound can lead to a reduction in angiogenesis, which in turn can inhibit tumor growth . Additionally, it has been suggested that this compound may induce apoptosis in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has been found to interact with DNA, exhibiting DNA intercalation activities . This interaction with DNA is a key aspect of its biochemical properties, as it can influence the function of enzymes, proteins, and other biomolecules within the cell .

Cellular Effects

The compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit cytotoxic activities against HepG2, HCT-116, and MCF-7 cancer cell lines . It influences cell function by interacting with DNA, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its potent intercalation into DNA . This intercalation can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its DNA intercalation activity, it is likely that it may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its cytotoxic activities against various cancer cell lines, it is possible that it may exhibit threshold effects or toxic effects at high doses .

Metabolic Pathways

Given its interactions with DNA, it may interact with enzymes or cofactors involved in DNA replication or repair .

Transport and Distribution

Given its DNA intercalation activity, it may interact with transporters or binding proteins involved in DNA replication or repair .

Subcellular Localization

Given its DNA intercalation activity, it may be localized to the nucleus where it can interact with DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the triazoloquinoxaline core. The final step involves the sulfonation of the quinoxaline derivative with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures (e.g., 140°C) has been reported to be effective . This method offers advantages such as reduced reaction times and improved product purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide stands out due to its unique triazoloquinoxaline core, which imparts a distinct set of pharmacological activities. Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNTERWFCLNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.